molecular formula C5H5Br5 B14666588 1,2,3,4,5-Pentabromocyclopentane CAS No. 38454-64-7

1,2,3,4,5-Pentabromocyclopentane

Cat. No.: B14666588
CAS No.: 38454-64-7
M. Wt: 464.61 g/mol
InChI Key: SOKSHJLUOKXMFK-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentabromocyclopentane is a brominated derivative of cyclopentane, characterized by the presence of five bromine atoms attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4,5-Pentabromocyclopentane can be synthesized through the bromination of cyclopentane. The process typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure the selective bromination of the cyclopentane ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,5-Pentabromocyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form cyclopentane or partially brominated derivatives.

    Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of cyclopentadiene derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are used.

Major Products Formed:

    Substitution: Various substituted cyclopentane derivatives.

    Reduction: Cyclopentane or partially brominated cyclopentane.

    Elimination: Cyclopentadiene derivatives.

Scientific Research Applications

1,2,3,4,5-Pentabromocyclopentane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other brominated compounds and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentabromocyclopentane involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    1,2,3,4-Tetrabromocyclopentane: Lacks one bromine atom compared to 1,2,3,4,5-Pentabromocyclopentane, leading to different reactivity and applications.

    1,2,3,4,5,6-Hexabromocyclohexane: A brominated derivative of cyclohexane with six bromine atoms, used in different industrial applications.

Uniqueness: this compound is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity. Its structure allows for selective reactions and applications that are not possible with other brominated cyclopentane derivatives.

Properties

CAS No.

38454-64-7

Molecular Formula

C5H5Br5

Molecular Weight

464.61 g/mol

IUPAC Name

1,2,3,4,5-pentabromocyclopentane

InChI

InChI=1S/C5H5Br5/c6-1-2(7)4(9)5(10)3(1)8/h1-5H

InChI Key

SOKSHJLUOKXMFK-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(C(C1Br)Br)Br)Br)Br

Origin of Product

United States

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